molecular formula C27H45N7O8 B12518421 Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- CAS No. 741268-58-6

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl-

Cat. No.: B12518421
CAS No.: 741268-58-6
M. Wt: 595.7 g/mol
InChI Key: LLFJJALNJRJROY-KGYLXKDPSA-N
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Description

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their roles in biological processes and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, peptides like this one can modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These interactions are mediated through binding to receptors or enzymes, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s complexity allows for more targeted interactions in biological systems compared to simpler peptides like glycylglycine.

Properties

CAS No.

741268-58-6

Molecular Formula

C27H45N7O8

Molecular Weight

595.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H45N7O8/c1-15(2)11-18(27(42)34-10-6-8-19(34)25(40)31-14-22(37)38)32-26(41)23(16(3)4)33-21(36)13-29-20(35)12-30-24(39)17-7-5-9-28-17/h15-19,23,28H,5-14H2,1-4H3,(H,29,35)(H,30,39)(H,31,40)(H,32,41)(H,33,36)(H,37,38)/t17-,18-,19-,23-/m0/s1

InChI Key

LLFJJALNJRJROY-KGYLXKDPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C2CCCN2

Origin of Product

United States

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